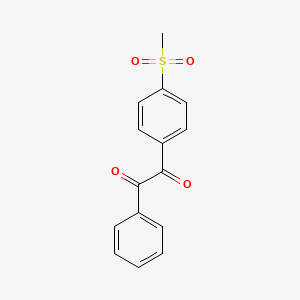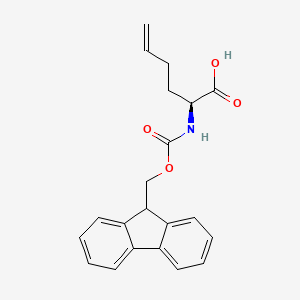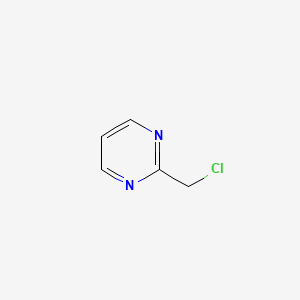
2-氯甲基嘧啶
描述
2-(Chloromethyl)pyrimidine is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C5H5ClN2 .
Synthesis Analysis
A series of mixed aryl/heteroaryl/alkyl imidazo [1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo [1,2-a]pyrimidine with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyrimidine is represented by the SMILES notation Cl.ClCc1ncccn1 . The InChI code is InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H . The molecular weight is 128.56 .Chemical Reactions Analysis
The synthesis of 2-(Chloromethyl)pyrimidine involves nucleophilic substitution reactions .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyrimidine has a boiling point of 101-103 °C (Press: 26 Torr), a predicted density of 1.241±0.06 g/cm3, and a predicted pKa of 0.43±0.13 . It is a brown liquid stored in an inert atmosphere, under -20°C .科学研究应用
医药合成
“2-氯甲基嘧啶”作为医药合成的合成中间体。 其反应性允许创建各种生物活性分子,特别是在开发具有抗炎特性的药物方面 .
抗炎药物开发
嘧啶类,包括“2-氯甲基嘧啶”的衍生物,据报道具有抗炎作用。 它们通过抑制关键炎症介质的表达和活性起作用,例如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和某些白介素 .
抗菌剂
该化合物用于合成混合芳基/杂芳基/烷基咪唑并[1,2-a]嘧啶硫属化合物,这些化合物已显示出抗菌特性。 这些是通过亲核取代反应合成的,在对抗微生物感染方面具有潜在应用 .
治疗应用
嘧啶骨架,包括“2-氯甲基嘧啶”,以其治疗用途广泛而闻名。 它已被用于创造具有抗菌、抗疟疾、抗病毒、抗癌、抗利什曼原虫、抗炎、止痛、抗惊厥、降血压和抗氧化作用的药物 .
作用机制
Target of Action
2-(Chloromethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that 2-(Chloromethyl)pyrimidine may interact with its targets to inhibit their expression and activities, resulting in its pharmacological effects.
Biochemical Pathways
Pyrimidines, including 2-(Chloromethyl)pyrimidine, are involved in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism under various conditions can affect the action of 2-(Chloromethyl)pyrimidine .
Result of Action
The molecular and cellular effects of 2-(Chloromethyl)pyrimidine’s action are likely related to its anti-inflammatory effects. By inhibiting the expression and activities of certain vital inflammatory mediators, 2-(Chloromethyl)pyrimidine may help to reduce inflammation and other related symptoms .
安全和危害
生化分析
Biochemical Properties
2-(Chloromethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions are crucial for its anti-inflammatory effects, as they help reduce inflammation by inhibiting the expression and activities of these mediators.
Cellular Effects
The effects of 2-(Chloromethyl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activation of nuclear factor κB, a key regulator of immune response and inflammation . By inhibiting this pathway, 2-(Chloromethyl)pyrimidine can reduce the production of pro-inflammatory cytokines and other inflammatory mediators, thereby exerting its anti-inflammatory effects.
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)pyrimidine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its inhibitory effects on nuclear factor κB activation are mediated through direct binding to the protein complex, preventing its translocation to the nucleus and subsequent gene transcription . This mechanism is essential for its anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyrimidine have been observed to change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to 2-(Chloromethyl)pyrimidine can lead to sustained inhibition of inflammatory mediators, suggesting potential long-term benefits for inflammatory conditions.
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyrimidine vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
2-(Chloromethyl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and immune response . The compound’s interactions with enzymes such as inducible nitric oxide synthase and cyclooxygenase-2 are crucial for its anti-inflammatory effects, as they help modulate the production of inflammatory mediators.
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)pyrimidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its activity, as they ensure that the compound reaches its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyrimidine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cytoplasm and nucleus is essential for its inhibitory effects on nuclear factor κB activation, as it needs to interact with the protein complex in these compartments to prevent gene transcription.
属性
IUPAC Name |
2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFVEEFXECBJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512151 | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54198-88-8 | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



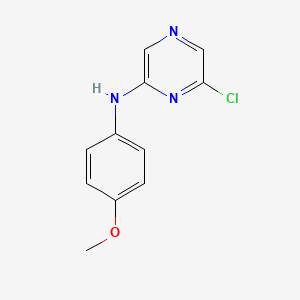
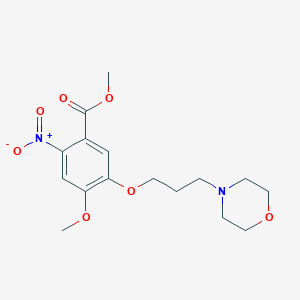

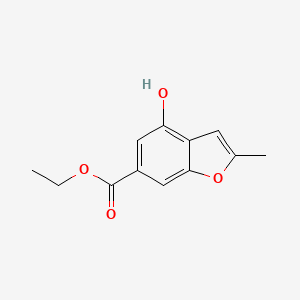
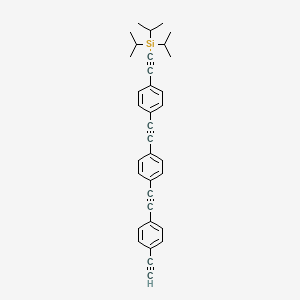
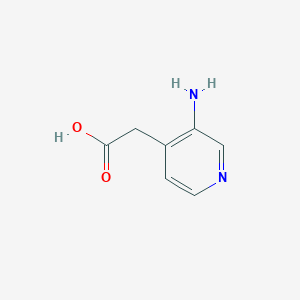
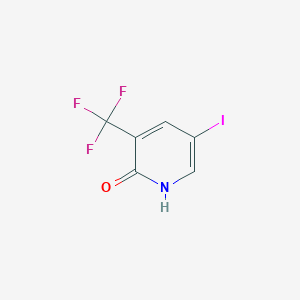


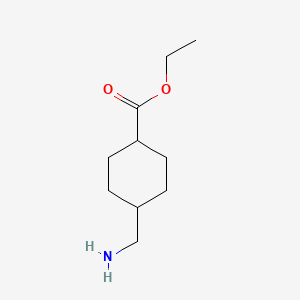

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)
